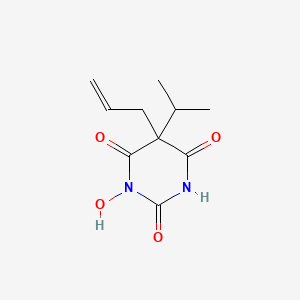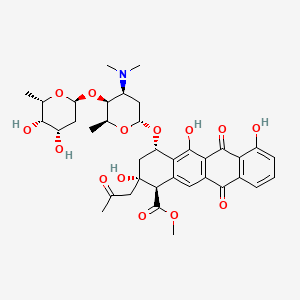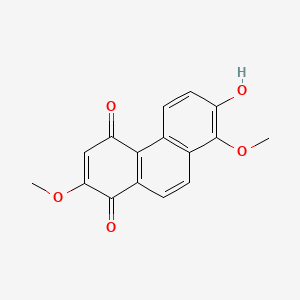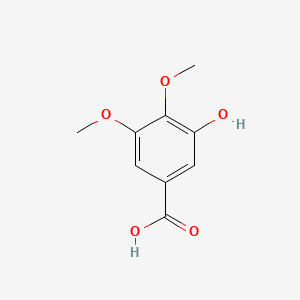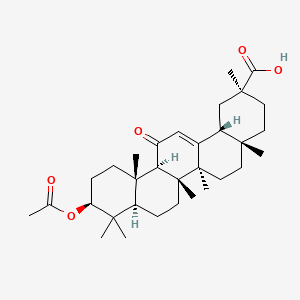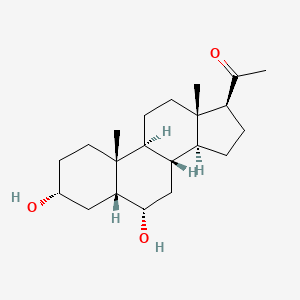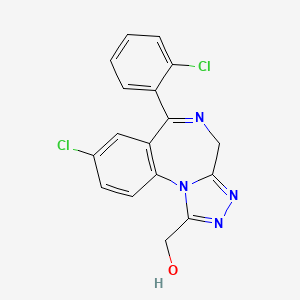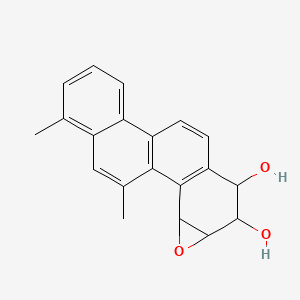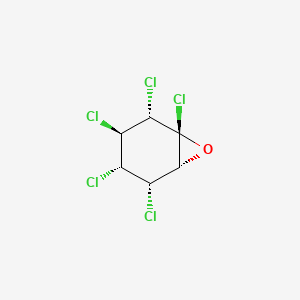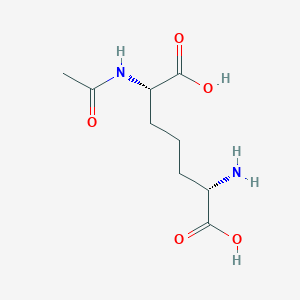
N-acetyl-LL-2,6-diaminopimelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-LL-2,6-diaminopimelic acid is an amino dicarboxylic acid. It derives from a LL-2,6-diaminopimelic acid. It is a conjugate acid of a N-acetyl-LL-2,6-diaminopimelate(1-) and a N-acetyl-LL-2,6-diaminopimelate(2-).
Aplicaciones Científicas De Investigación
Biosynthesis in Bacteria
N-acetyl-LL-2,6-diaminopimelic acid plays a role in the biosynthesis of diaminopimelic acid in bacteria. For instance, in Bacillus megaterium, it was found to be a precursor in the biosynthesis pathway. This bacterium uses acetate as a blocking group in diaminopimelate biosynthesis, contrasting with Escherichia coli, which uses succinate (Sundharadas & Gilvarg, 1967).
Chemotaxonomy of Actinomycetes
The compound is used in the chemotaxonomy of actinomycetes. High-performance liquid chromatography (HPLC) methods have been developed for the optical resolution of 2,6-diaminopimelic acid (DAP) stereoisomers, aiding in the classification and study of actinomycete strains (Takahashi et al., 1989).
Synthesis and Derivatives
The synthesis of specifically labelled 2,6-diaminopimelic acid and its homologues has been a subject of research, useful in studying the metabolism of amino acids and their peptides (Hanuš & Vereš, 1970). Additionally, research into the synthesis of differentially protected meso-2,6-diaminopimelic acid highlights its importance as a component of bacterial cell walls and a biosynthetic precursor of L-lysine (Holcomb et al., 1994).
Enzymatic Processes in Bacteria
N-acetyl-LL-2,6-diaminopimelic acid is also significant in enzymatic processes within bacterial cells. For example, a study on Bacillus megaterium revealed the absence of N-acetyl-ll-diaminopimelate deacylase in certain mutants, impacting their growth and cell wall composition (Saleh & White, 1979).
Ligase Enzyme Studies
The compound is crucial in studies involving the ligase enzyme, as shown in research on uridine diphosphate N-acetylmuramyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase. This enzyme is essential for the formation of peptidoglycan in bacteria, making it a potential target for antibacterial drugs (Mizuno & Ito, 1968).
Propiedades
Nombre del producto |
N-acetyl-LL-2,6-diaminopimelic acid |
|---|---|
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S,6S)-2-acetamido-6-aminoheptanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7-/m0/s1 |
Clave InChI |
KYVLWJXMCBZDRL-BQBZGAKWSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




